molecular formula C19H26O6 B1212642 Zexbrevin A CAS No. 28644-87-3

Zexbrevin A

カタログ番号: B1212642
CAS番号: 28644-87-3
分子量: 350.4 g/mol
InChIキー: CXYBZHXVOJFZNC-PFYMNSNISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zexbrevin A, also known as this compound, is a useful research compound. Its molecular formula is C19H26O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and purifying Zexbrevin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or flash chromatography. Purity validation requires NMR (¹H, ¹³C) and mass spectrometry (HRMS) . For reproducibility, protocols must detail solvent ratios, column specifications, and temperature controls. Cross-referencing with existing literature on structurally similar compounds is critical to optimize yield .

Q. How can researchers validate the structural identity of synthesized this compound?

  • Methodological Answer : Structural elucidation combines spectroscopic data (NMR, IR) with X-ray crystallography for unambiguous confirmation. Comparative analysis against published spectral databases (e.g., SciFinder, Reaxys) ensures consistency. For novel derivatives, computational modeling (DFT calculations) may supplement experimental data to resolve ambiguities .

Q. What in vitro assays are recommended to assess this compound’s biological activity?

  • Methodological Answer : Begin with high-throughput screening (HTS) in cell lines relevant to the target pathway (e.g., cancer: MTT assay; antimicrobial: MIC determination). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves (IC50/EC50 calculations). Triplicate experiments and statistical analysis (ANOVA) minimize false positives .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate findings, noting variables like cell type, concentration, and assay conditions. Use meta-analysis to quantify effect sizes and heterogeneity. Experimental replication under standardized protocols (e.g., OECD guidelines) clarifies discrepancies .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

  • Methodological Answer : Employ formulation techniques such as nanoencapsulation (liposomes, PLGA nanoparticles) or co-administration with bioavailability enhancers (e.g., cyclodextrins). Pharmacokinetic studies (LC-MS/MS) track plasma concentration-time profiles, while molecular dynamics simulations predict solubility and membrane permeability .

Q. How can computational models predict this compound’s binding affinity to novel targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with cryo-EM or X-ray-derived protein structures. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate results with mutational studies to identify critical binding residues .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including DOE (design of experiments) to optimize reaction parameters (catalyst load, temperature). Use orthogonal analytical methods (HPLC-DAD, LC-MS) for batch consistency. Document deviations in Supporting Information for transparency .

Q. Data Analysis & Reporting

Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for variability between cell lines. Non-linear regression (e.g., sigmoidal curve fitting) quantifies potency. Use tools like GraphPad Prism for reproducibility, and report 95% confidence intervals .

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

  • Methodological Answer : Follow the "MUST" guidelines (Maximizing Utility of Negative Data) to detail experimental conditions, controls, and statistical power. Publish in open-access repositories (e.g., Figshare) or journals specializing in negative results (e.g., Journal of Negative Results in BioMedicine) to avoid publication bias .

Q. Literature & Reproducibility

Q. Which databases are most reliable for systematic reviews of this compound’s pharmacological properties?

  • Methodological Answer : Prioritize PubMed, Web of Science, and Embase for comprehensive coverage. Avoid overreliance on Google Scholar due to incomplete metadata. Use Boolean operators (e.g., "this compound AND (antioxidant OR cytotoxic)") and document search strategies in PRISMA flowcharts .

Q. How can researchers ensure reproducibility when replicating this compound studies?

  • Methodological Answer : Request raw data and protocols from original authors via platforms like *Protocols.io *. Replicate experiments using identical reagents (e.g., Sigma-Aldlot批次 numbers) and equipment calibration. Publish replication attempts in journals like eLife or PLOS ONE .

特性

CAS番号

28644-87-3

分子式

C19H26O6

分子量

350.4 g/mol

IUPAC名

[(7R,8S)-2,7,11-trimethyl-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H26O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h7,9-11,13-14,16H,6,8H2,1-5H3/t10?,11-,13?,14?,16+,19?/m1/s1

InChIキー

CXYBZHXVOJFZNC-PFYMNSNISA-N

SMILES

CC1CC2C(C(C(=O)O2)C)C(CC3(C(=O)C=C1O3)C)OC(=O)C(C)C

異性体SMILES

C[C@@H]1[C@H]2C(CC(C3=CC(=O)C(O3)(CC2OC(=O)C(C)C)C)C)OC1=O

正規SMILES

CC1CC2C(C(C(=O)O2)C)C(CC3(C(=O)C=C1O3)C)OC(=O)C(C)C

同義語

zexbrevin A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。